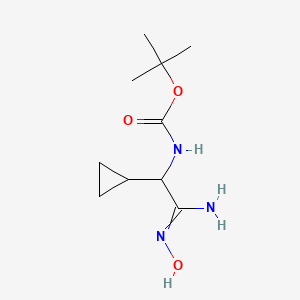

tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7(6-4-5-6)8(11)13-15/h6-7,15H,4-5H2,1-3H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQKGBPSRXWZHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Convergent Synthesis via Coupling Reactions

An alternative approach couples pre-formed cyclopropyl-amine intermediates with oxime-containing fragments. For example, the Boc-protected amine may react with an oxime ester under basic conditions, as demonstrated in analogous carbamate syntheses.

Detailed Reaction Conditions and Optimization

Cyclopropane Synthesis

The cyclopropyl group is introduced early in the synthesis to leverage its steric and electronic effects on subsequent reactions. Key parameters include:

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Polar aprotic solvents enhance reaction rates. |

| Catalyst | Zinc-copper couple | Facilitates cyclopropanation. |

| Temperature | 0–25°C | Lower temperatures reduce side products. |

Oxime Formation

Hydroxyimino groups are introduced via oximation, requiring precise pH control:

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Reagent | Hydroxylamine hydrochloride | Excess reagent drives completion. |

| pH | 4.5–6.0 (buffered with NaOAc) | Prevents over-oxidation. |

| Reaction Time | 12–24 hours | Longer durations improve conversion. |

Boc Protection

The Boc group is introduced to protect the primary amine, often in the final stages:

Industrial-Scale Considerations

Scalability challenges center on managing exothermic reactions and viscous intermediates. For instance, the patent CA3087004A1 highlights that using neutral reagents (rather than salts) reduces viscosity, enabling efficient stirring and higher yields. Key adjustments for industrial production include:

-

Solvent Selection : Transitioning from THF to methyl tert-butyl ether (MTBE) lowers costs and simplifies recovery.

-

Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported Zn) improve reusability.

-

Process Intensification : Continuous flow reactors enhance heat transfer during exothermic steps like cyclopropanation.

Purity and Analytical Characterization

Final product purity (>98%) is achieved through crystallization or column chromatography. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for quality control:

-

1H-NMR : Peaks at δ 1.44 ppm (tert-butyl) and δ 8.2 ppm (oxime proton) confirm structural integrity.

-

13C-NMR : Signals at δ 155.5 ppm (carbamate carbonyl) and δ 28.3 ppm (cyclopropane carbons) validate regiochemistry.

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant methods:

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: tert-butyl hydroperoxide under metal-free conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Formation of this compound.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various carbamate derivatives .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand in binding studies and help elucidate the mechanisms of enzyme action .

Medicine: Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their activity. The hydroxyimino group plays a crucial role in this interaction by forming hydrogen bonds with the enzyme’s active site residues . Additionally, the cyclopropyl ring provides steric hindrance, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS: 1593896-24-2)

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.3 g/mol

- Key Features: Contains a cyclopropane ring linked to a Boc-protected methylcarbamate and a 2-aminoethyl chain. Unlike the target compound, it lacks the hydroxyimino group but shares the cyclopropane-Boc-amine scaffold. This analogue is used in peptide coupling reactions due to its aminoethyl side chain .

tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1)

- Key Features: A cyclopentane ring replaces the cyclopropane, with a hydroxyl group at the 3-position. The Boc group is attached to the nitrogen.

Analogues with Bicyclic and Heterocyclic Scaffolds

tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

- Key Features: Incorporates a 3-azabicyclo[4.1.0]heptane system, introducing nitrogen into the bicyclic framework. This structure enhances rigidity and may improve binding affinity in enzyme inhibition studies compared to monocyclic analogues .

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)

- Key Features : A piperidine ring with stereochemical complexity (3R,5S configuration) and a methyl substituent. This compound’s stereochemistry and alkyl group influence its pharmacokinetic properties, such as membrane permeability .

Functional Group Variations

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)

- Key Features: A hydroxyl group on the cyclopentane ring instead of the hydroxyimino group. Hydroxyl groups enhance hydrogen-bonding capacity, which is critical for interactions with biological targets like kinases or GPCRs .

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

- Key Features : A 2-azabicyclo[2.2.1]heptane core with a Boc-protected amine. The strained bicyclic system may confer unique reactivity in ring-opening reactions, unlike the cyclopropane-based target compound .

Data Table: Comparative Overview

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | Not provided | Not provided | Not provided | Cyclopropane, Boc, amino, hydroxyimino |

| tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate | 1593896-24-2 | C₁₁H₂₂N₂O₂ | 214.3 | Cyclopropane, Boc, aminoethyl |

| tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate | 207729-03-1 | C₁₀H₁₉NO₃ | 201.3 | Cyclopentane, Boc, hydroxyl |

| tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | 880545-32-4 | C₁₁H₂₀N₂O₂ | 212.3 | Bicyclic, Boc, nitrogen in ring |

| tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | 1523530-57-5 | C₁₁H₂₂N₂O₂ | 214.3 | Piperidine, Boc, stereochemistry, methyl |

Biological Activity

tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate is a complex organic compound with potential biological activities. Its structure incorporates a cyclopropyl moiety and a hydroxyimino group, which may confer unique interactions with biological targets. This article reviews the available literature on its synthesis, biological activity, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 229.28 g/mol. The structure includes:

- Cyclopropyl group : Known for its unique strain and reactivity.

- Hydroxyimino group : Potentially involved in various biological reactions.

- Carbamate moiety : Often associated with biological activity due to its ability to form hydrogen bonds.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, some derivatives have shown effectiveness against leukemia and lymphoma cell lines, suggesting that the hydroxyimino group may enhance cytotoxicity through specific interactions with cellular targets .

The proposed mechanism of action for similar compounds involves:

- Formation of hydrogen bonds : The hydroxyimino and carbamate groups can form hydrogen bonds with active site residues of target enzymes.

- Strain-induced reactivity : The cyclopropyl ring may enhance reactivity due to its inherent strain, potentially leading to irreversible binding to targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A notable method includes:

- Formation of the cyclopropylamine derivative .

- Introduction of the hydroxyimino group through reaction with appropriate nitroso compounds.

- Carbamoylation using tert-butyl isocyanate.

Case Studies

A review of related compounds has highlighted several case studies demonstrating biological activity:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Anticancer (leukemia) | |

| Compound B | Enzyme inhibitor (protease) | |

| Compound C | Cytotoxicity against various cell lines |

These studies suggest that modifications to the core structure can lead to enhanced biological properties.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(2-amino-1-cyclopropyl-2-hydroxyiminoethyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves reacting tert-butyl carbamate with hydroxylamine derivatives and cyclopropane-containing amines under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or ethanol are common due to their polarity and compatibility with carbamate chemistry .

- Base choice : Triethylamine or sodium hydride facilitates deprotonation and accelerates reaction rates .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., cyclopropane ring opening) .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm confirm the tert-butyl group, while δ 6.5–8.0 ppm indicate hydroxylamine protons .

- ¹³C NMR : Carbamate carbonyl signals appear at ~155 ppm .

- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Storage : Keep at −20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Handling : Use inert atmospheres (e.g., nitrogen) and anhydrous solvents during experiments to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can contradictory results in synthesis yield or purity be systematically investigated?

- Parameter screening : Use Design of Experiments (DoE) to test variables like solvent polarity, base strength, and reaction time .

- Analytical cross-validation : Compare HPLC purity data with ¹H NMR integration ratios to identify impurities .

- Isolation of intermediates : Characterize byproducts (e.g., via LC-MS) to trace side reactions, such as cyclopropane ring-opening .

Q. What advanced crystallographic methods resolve structural ambiguities in tert-butyl carbamate derivatives?

- SHELX refinement : Use SHELXL for high-resolution X-ray data to model bond lengths and angles, particularly for the cyclopropane and hydroxylamine moieties .

- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess conformational flexibility and hydrogen bonding networks .

- WinGX integration : Combine diffraction data with spectroscopic results to validate crystal packing and stereochemistry .

Q. What strategies are employed to study structure-activity relationships (SAR) in biological systems?

- Functional group modification : Synthesize analogs with varied substituents (e.g., methyl vs. trifluoromethyl groups) to assess bioactivity changes .

- Molecular docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., enzymes or receptors) .

- Enzyme inhibition assays : Measure IC₅₀ values against proteases or kinases to correlate structural features (e.g., cyclopropane rigidity) with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.